molecular formula C16H12N2S2 B5707800 2-(thiophen-2-yl)-1-[(thiophen-2-yl)methyl]-1H-1,3-benzodiazole CAS No. 85215-57-2

2-(thiophen-2-yl)-1-[(thiophen-2-yl)methyl]-1H-1,3-benzodiazole

Cat. No.: B5707800
CAS No.: 85215-57-2
M. Wt: 296.4 g/mol
InChI Key: MGYSLLZLRSVTRM-UHFFFAOYSA-N
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Description

2-(thiophen-2-yl)-1-[(thiophen-2-yl)methyl]-1H-1,3-benzodiazole is a heterocyclic compound that contains both benzodiazole and thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(thiophen-2-yl)-1-[(thiophen-2-yl)methyl]-1H-1,3-benzodiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzothiophene with thiophene-2-carbaldehyde in the presence of a catalyst such as trifluoroacetic acid. The reaction is carried out under reflux conditions, leading to the formation of the desired benzodiazole derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(thiophen-2-yl)-1-[(thiophen-2-yl)methyl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce halogens, nitro groups, or other functional groups .

Scientific Research Applications

2-(thiophen-2-yl)-1-[(thiophen-2-yl)methyl]-1H-1,3-benzodiazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Mechanism of Action

The mechanism of action of 2-(thiophen-2-yl)-1-[(thiophen-2-yl)methyl]-1H-1,3-benzodiazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the benzodiazole and thiophene rings allows for interactions with nucleic acids and proteins, contributing to its bioactivity.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylpyridine: Another heterocyclic compound with similar structural features.

    2-(benzo[b]thiophen-2-yl)pyridine: Shares the thiophene and benzodiazole moieties.

    Dithieno[3,2-b2′,3′-d]thiophene:

Uniqueness

2-(thiophen-2-yl)-1-[(thiophen-2-yl)methyl]-1H-1,3-benzodiazole is unique due to its specific combination of benzodiazole and thiophene rings, which imparts distinct electronic and structural properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-thiophen-2-yl-1-(thiophen-2-ylmethyl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2S2/c1-2-7-14-13(6-1)17-16(15-8-4-10-20-15)18(14)11-12-5-3-9-19-12/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGYSLLZLRSVTRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC3=CC=CS3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10358347
Record name 1H-Benzimidazole, 2-(2-thienyl)-1-(2-thienylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10358347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85215-57-2
Record name 1H-Benzimidazole, 2-(2-thienyl)-1-(2-thienylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10358347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(thiophen-2-yl)-1-[(thiophen-2-yl)methyl]-1H-1,3-benzodiazole
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2-(thiophen-2-yl)-1-[(thiophen-2-yl)methyl]-1H-1,3-benzodiazole

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